Cas no 383-72-2 (Methyl 2-[(2,2,2-trifluoroacetyl)amino]acetate)
![Methyl 2-[(2,2,2-trifluoroacetyl)amino]acetate structure](https://www.kuujia.com/scimg/cas/383-72-2x500.png)
Methyl 2-[(2,2,2-trifluoroacetyl)amino]acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-[(2,2,2-trifluoroacetyl)amino]acetate
- NSC141556
- N-Trifluoracetylglycin-methylester
- CTK8I5237
- methyl N-(trifluoroacetyl)glycinate
- Glycine, N-(trifluoroacetyl)-, methyl ester
- AKOS010227758
- N-trifluoroacetyl-glycine methyl ester
- N-Trifluoracetyl-glycinmethylester
- N-(trifluoroacetyl)glycine methyl ester
- N-Trifluoracetyl-glycin-methylester
- AC1L381C
- Methyl [(trifluoroacetyl)amino]acetate
- NSC141556; N-Trifluoracetylglycin-methylester; CTK8I5237; methyl N-(trifluoroacetyl)glycinate; Glycine, N-(trifluoroacetyl)-, methyl ester; AKOS010227758; N-trifluoroacetyl-glycine methyl ester; N-Trifluoracetyl-glycinmethylester; N-(trifluoroacetyl)glycine methyl ester; N-Trifluoracetyl-glycin-methylester; AC1L381C; Methyl [(trifluoroacetyl)amino]acetate;
- N-(trifluoroacetyl)-glycine methyl ester
- DS-002007
- Glycine, N-(trifluoroacetyl)-, methyl ester
- NSC 141556
- CHEMBL3278874
- SCHEMBL14440671
- DTXSID90191673
- Methyl [(trifluoroacetyl)amino]acetate #
- METHYL2-(2,2,2-TRIFLUOROACETAMIDO)ACETATE
- NSC-141556
- 383-72-2
- METHYL 2-(2,2,2-TRIFLUOROACETAMIDO)ACETATE
-
- Inchi: InChI=1S/C5H6F3NO3/c1-12-3(10)2-9-4(11)5(6,7)8/h2H2,1H3,(H,9,11)
- InChI Key: BTZLVUPFAOBHFS-UHFFFAOYSA-N
- SMILES: COC(=O)CNC(=O)C(F)(F)F
Computed Properties
- Exact Mass: 185.02998
- Monoisotopic Mass: 185.02997754g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- Boiling Point: 214.53°C (rough estimate)
- PSA: 55.4
- LogP: 0.22880
Methyl 2-[(2,2,2-trifluoroacetyl)amino]acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575452-1g |
Methyl (2,2,2-trifluoroacetyl)glycinate |
383-72-2 | 98% | 1g |
¥3332.00 | 2024-05-16 | |
Apollo Scientific | PC909698-1g |
Methyl 2-(2,2,2-trifluoroacetamido)acetate |
383-72-2 | 95% | 1g |
£435.00 | 2023-08-31 |
Methyl 2-[(2,2,2-trifluoroacetyl)amino]acetate Related Literature
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
Additional information on Methyl 2-[(2,2,2-trifluoroacetyl)amino]acetate
Professional Introduction to Methyl 2-[(2,2,2-trifluoroacetyl)amino]acetate (CAS No. 383-72-2)
Methyl 2-[(2,2,2-trifluoroacetyl)amino]acetate, with the chemical formula C6H7NO3F3, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound is characterized by its unique structural features, which include a trifluoroacetyl group and an amino-substituted acetate moiety. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's CAS number, 383-72-2, is a unique identifier that ensures consistency and accuracy in its referencing across scientific literature and industrial applications. This number is crucial for researchers and chemists who need to verify the identity and purity of the substance during experiments and product development.
Methyl 2-[(2,2,2-trifluoroacetyl)amino]acetate has garnered attention in recent years due to its potential applications in drug discovery and development. The trifluoroacetyl group is particularly noteworthy, as it is known to enhance the metabolic stability and binding affinity of molecules when incorporated into drug candidates. This property has made it a preferred choice for medicinal chemists aiming to optimize their lead compounds.
In recent studies, researchers have explored the use of Methyl 2-[(2,2,2-trifluoroacetyl)amino]acetate as a building block for more complex molecules. For instance, its incorporation into peptidomimetics has shown promise in the development of protease inhibitors. These inhibitors are critical in treating various diseases, including cancer and infectious disorders. The trifluoroacetyl moiety plays a pivotal role in modulating the pharmacokinetic properties of these inhibitors, thereby improving their efficacy.
The amino group in Methyl 2-[(2,2,2-trifluoroacetyl)amino]acetate also contributes to its versatility in synthetic chemistry. It can undergo various transformations, such as coupling reactions with carboxylic acids or activation with reagents like carbodiimides, to form amides. These amides are fundamental motifs in many pharmaceuticals and agrochemicals. The ability to easily modify this compound makes it an indispensable tool in synthetic laboratories.
Recent advancements in computational chemistry have further highlighted the importance of Methyl 2-[(2,2,2-trifluoroacetyl)amino]acetate. Molecular modeling studies have demonstrated that the trifluoroacetyl group can influence the conformational flexibility of attached molecules, which is crucial for achieving optimal biological activity. These insights have guided the design of new drug candidates with improved pharmacological profiles.
The compound's role in biocatalysis is another area of interest. Enzymes such as transaminases and acylases have been employed to functionalize Methyl 2-[(2,2,2-trifluoroacetyl)amino]acetate, leading to novel derivatives with enhanced biological activities. These biocatalytic approaches align with the growing trend toward green chemistry, as they offer sustainable alternatives to traditional synthetic methods.
In conclusion, Methyl 2-[(2,2,2-trifluoroacetyl)amino]acetate (CAS No. 383-72-2) is a multifunctional compound with significant applications in pharmaceutical research and industrial synthesis. Its unique structural features make it a valuable intermediate for developing bioactive molecules with improved pharmacological properties. As research continues to uncover new applications for this compound, its importance in the field of medicinal chemistry is likely to grow even further.
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